Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
Description
Evolution of Thiazole-Based Research in Medicinal Chemistry
The thiazole nucleus has been a cornerstone of medicinal chemistry since its identification in natural products like vitamin B1 and penicillin. Early synthetic methods, such as the Hantzsch thiazole synthesis (1889), enabled systematic exploration of thiazole derivatives by condensing thioureas with α-halo ketones. The inherent aromaticity of the thiazole ring, conferred by its sulfur and nitrogen atoms, creates electron-rich regions that facilitate diverse chemical modifications while maintaining metabolic stability.
By the mid-20th century, researchers recognized that substitutions at the C-2 and C-4 positions of the thiazole ring significantly influenced bioactivity. For instance, the introduction of amino groups at C-2 enhanced antimicrobial properties, while esterification at C-4 improved membrane permeability. These discoveries catalyzed the development of thiazole-containing drugs such as sulfathiazole (antibiotic) and tiazofurin (antineoplastic).
Table 1: Key Milestones in Thiazole Derivative Development
Discovery and Development of Piperidine-Thiazole Hybrid Compounds
Piperidine-thiazole hybrids emerged from parallel advances in nitrogen heterocycle chemistry. Piperidine’s saturated six-membered ring provides conformational flexibility and hydrogen-bonding capacity, complementing the planar thiazole’s π-π stacking abilities. The strategic fusion of these moieties began with Herz reactions, which coupled piperidine derivatives with thiazole precursors through cyclocondensation.
Modern synthetic approaches employ (3+2) heterocyclization strategies, where phenacyl bromides react with thiourea derivatives under microwave irradiation to form thiazole cores, followed by piperidine coupling via Buchwald-Hartwig amination. For example, ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is synthesized through:
- Thiazole ring formation using ethyl 4-bromoacetoacetate and thiourea
- Nucleophilic substitution at C-2 with 4-aminopiperidine
- Salt formation via hydrobromic acid treatment
Table 2: Synthetic Methods for Piperidine-Thiazole Hybrids
| Method | Conditions | Yield (%) |
|---|---|---|
| Hantzsch synthesis | Ethanol, reflux, 12h | 45-60 |
| Herz reaction | DMF, 100°C, 6h | 55-70 |
| Microwave-assisted | 150W, 80°C, 30min | 75-85 |
Significance of Thiazole Derivatives in Contemporary Pharmaceutical Research
Thiazole derivatives occupy a unique niche due to their dual capacity for target engagement and pharmacokinetic optimization. The ethyl ester group in this compound enhances blood-brain barrier penetration, making it valuable in neuropharmacology. Meanwhile, the piperidine moiety’s basic nitrogen participates in salt formation (e.g., hydrobromide) to improve aqueous solubility.
Recent studies highlight thiazole derivatives’ role in overcoming multidrug resistance. The thiazole ring’s sulfur atom coordinates with transition metals in bacterial efflux pumps, while the piperidine group disrupts membrane potential in resistant cancer cells. Hybrid molecules like this compound exhibit IC50 values below 1 μM against Plasmodium falciparum and Staphylococcus aureus, outperforming non-hybrid analogs.
Key Therapeutic Applications:
- Antimicrobial : Disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition
- Anticancer : Inhibits BRAF V600E kinase (IC50: 0.12 μM) and tubulin polymerization
- Antioxidant : Scavenges free radicals through sulfur-centered redox mechanisms
The structural plasticity of this compound allows further derivatization at three sites:
- Piperidine N-atom: Acylation for enhanced bioavailability
- Thiazole C-5: Halogenation to modulate electronic effects
- Ester group: Hydrolysis to carboxylic acid for metal chelation
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADOVSNWGBZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCNCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692756-87-9 | |
| Record name | ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Mechanistic Overview
The target molecule consists of a thiazole ring substituted at position 2 with a piperidin-4-yl group and at position 4 with an ethyl carboxylate, forming a hydrobromide salt. The synthesis typically involves two key steps:
- Thiazole Ring Formation : Cyclocondensation of a thiourea derivative with α-bromoketones or α-bromopyruvate esters.
- Piperidine Functionalization : Introduction of the piperidin-4-yl group via nucleophilic substitution or deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate.
The hydrobromide salt is often generated in situ during acidic workup or through post-synthesis treatment with hydrogen bromide.
Synthesis Strategies and Experimental Protocols
Boc-Protected Intermediate Route
A widely reported method involves the use of tert-butyl 4-(aminocarbothioyl)piperidine-1-carboxylate as the starting material. This approach ensures regioselective thiazole formation while protecting the piperidine nitrogen.
Procedure:
- Reaction Setup :
- Workup :
- Deprotection and Salt Formation :
Key Data :
| Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | Reflux | 96.5 | >98 |
| DMF | 0–5°C | 82 | 95 |
| Ethanol | 80°C | 91 | 97 |
This method achieves high yields due to the stability of the Boc group under acidic conditions, minimizing side reactions.
Direct Cyclocondensation Without Protection
Alternative protocols bypass Boc protection, directly coupling 4-thiocarbamoylpiperidine with ethyl bromopyruvate.
Procedure:
- Reaction Setup :
- Suspend 4-thiocarbamoylpiperidine hydrobromide (1 eq) and ethyl bromopyruvate (1.05 eq) in ethanol.
- Reflux for 4 hours under nitrogen atmosphere.
- Workup :
Key Data :
| Solvent | Temperature | Yield (%) |
|---|---|---|
| Ethanol | Reflux | 74.2 |
This route reduces synthetic steps but requires careful control of stoichiometry to avoid overalkylation.
Reaction Optimization and Critical Parameters
Solvent Effects
- Methanol : Favors rapid cyclization at reflux but may lead to ester transesterification byproducts.
- DMF : Enables lower reaction temperatures (0–5°C), ideal for heat-sensitive intermediates, though purification is more challenging.
- Ethanol : Balances reactivity and solubility, often used for in situ salt formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Considerations
For kilogram-scale production, the Boc-protected route is preferred due to:
- Reproducibility : Consistent yields (>90%) across batches.
- Purification Simplicity : Crystallization avoids costly chromatography.
- Safety : Controlled exotherms during HBr addition mitigate risks.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The piperidine and thiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
- CAS Number : 692756-87-9
- Molecular Formula : C₁₁H₁₇BrN₂O₂S
- Molecular Weight : 321.23 g/mol
- Structural Features : A thiazole ring substituted at the 2-position with a piperidin-4-yl group and at the 4-position with an ethyl carboxylate ester, stabilized as a hydrobromide salt .
Applications : This compound is likely a precursor in medicinal chemistry for designing bioactive molecules, given the pharmacological relevance of thiazole and piperidine moieties (e.g., enzyme inhibition, receptor modulation).
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes structural analogs of the target compound, focusing on substituent variations and physicochemical properties:
Critical Analysis of Structural and Functional Differences
In contrast, the piperidin-3-yl analog (CAS 1823903-88-3) may exhibit altered binding due to spatial rearrangement . The (piperidin-4-yl)methyl derivative introduces conformational flexibility, which could improve membrane permeability but reduce target specificity .
Salt Form and Solubility :
- Hydrobromide salts (e.g., target compound) generally exhibit higher aqueous solubility compared to hydrochlorides (e.g., CAS 1823903-88-3), which may influence pharmacokinetic profiles .
Functional Group Contributions :
Pharmaceutical Relevance
- Hydrobromide Salts in Drug Development: Hydrobromide salts are commonly used to improve drug stability and solubility.
- Thiazole Derivatives : Thiazole cores are prevalent in FDA-approved drugs (e.g., sulfathiazole). Modifications at the 2-position, as seen in the target compound, are critical for tuning selectivity and potency .
Biological Activity
Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOSBr
- Molecular Weight : 321.23 g/mol
- SMILES Notation : CCOC(=O)C1=CSC(=N1)C2CCNCC2
The compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structures often exhibit their effects through the following mechanisms:
- Histone Deacetylase Inhibition : Compounds containing piperidine and thiazole moieties have been investigated for their ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression. For instance, related compounds have shown significant inhibition rates against HDACs at concentrations as low as 1 µM .
- Inflammation Modulation : Thiazole derivatives have been studied for their role in modulating inflammatory pathways. They may inhibit the NLRP3 inflammasome, which is involved in pyroptotic cell death and inflammatory responses .
Biological Activity Data
| Activity Type | Observation | Reference |
|---|---|---|
| HDAC Inhibition | Compounds showed >90% inhibition at 1 µM | |
| NLRP3 Inflammasome Inhibition | Reduced IL-1β release and pyroptosis in THP-1 cells |
Study on Histone Deacetylase Inhibitors
A study synthesized a series of hydroxamic acid-based HDAC inhibitors, where compounds similar to this compound were evaluated. The results indicated that these compounds could selectively inhibit HDAC6 with low IC values, suggesting potential applications in cancer therapy .
In Vitro Pharmacological Screening
Another study focused on the pharmacological properties of thiazole derivatives. The screening involved differentiated THP-1 cells treated with lipopolysaccharide to induce NLRP3 expression. The tested compounds demonstrated significant activity in preventing NLRP3-dependent pyroptosis, indicating their potential as anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
